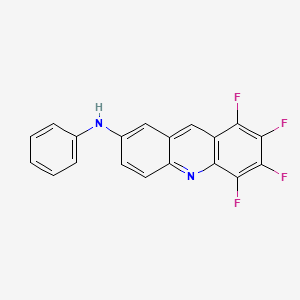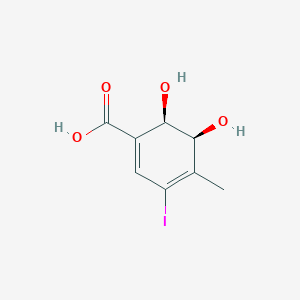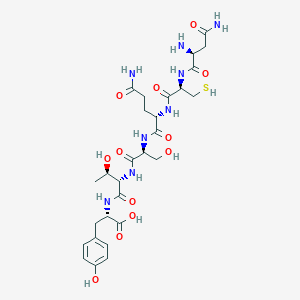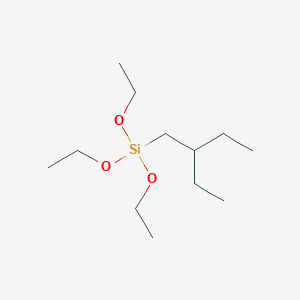
5,6,7,8-Tetrafluoro-N-phenylacridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrafluoro-N-phenylacridin-2-amine is a fluorinated acridine derivative. Acridines are a class of heterocyclic organic compounds that have been widely studied for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (SNAr) reaction, where fluorine atoms are introduced into the acridine ring using suitable fluorinating agents under controlled conditions . The reaction conditions often involve the use of polar aprotic solvents and elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, starting from commercially available precursors. The process may include steps such as halogenation, cyclization, and amination to achieve the desired fluorinated acridine structure. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetrafluoro-N-phenylacridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which may exhibit different chemical and biological properties.
Reduction: Reduction reactions can convert the acridine ring into dihydroacridine derivatives, altering its electronic and steric properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or thiourea under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted acridine derivatives with different functional groups .
Applications De Recherche Scientifique
5,6,7,8-Tetrafluoro-N-phenylacridin-2-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrafluoro-N-phenylacridin-2-amine involves its interaction with molecular targets such as DNA and enzymes. The fluorine atoms in the compound can enhance its binding affinity and specificity for these targets, leading to various biological effects. For example, as a DNA intercalator, the compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . Additionally, the compound may interact with enzymes involved in cellular metabolism, leading to altered cellular functions and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrafluoroacridine: Similar in structure but lacks the N-phenyl group, which can affect its chemical and biological properties.
N-Phenylacridin-2-amine: Similar but without the fluorine atoms, resulting in different electronic and steric properties.
5,6,7,8-Tetrachloro-N-phenylacridin-2-amine:
Uniqueness
5,6,7,8-Tetrafluoro-N-phenylacridin-2-amine is unique due to the presence of multiple fluorine atoms, which significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
643032-49-9 |
|---|---|
Formule moléculaire |
C19H10F4N2 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
5,6,7,8-tetrafluoro-N-phenylacridin-2-amine |
InChI |
InChI=1S/C19H10F4N2/c20-15-13-9-10-8-12(24-11-4-2-1-3-5-11)6-7-14(10)25-19(13)18(23)17(22)16(15)21/h1-9,24H |
Clé InChI |
MNDZICBHOKBNBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC3=CC4=C(C(=C(C(=C4F)F)F)F)N=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro-](/img/structure/B12584156.png)
![1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-](/img/structure/B12584164.png)
![N-[2-(3,4-Dichlorophenyl)ethyl]-N'-naphthalen-1-ylurea](/img/structure/B12584166.png)




![(1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12584195.png)
![6-(Difluoromethoxy)-2-{[(4-nitrophenyl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B12584226.png)
![3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12584229.png)
![4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile](/img/structure/B12584236.png)
![5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide](/img/structure/B12584238.png)
![N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12584242.png)
